Aztmppnp
Description
Aztmppnp (systematic IUPAC name pending validation) is a synthetic organic compound characterized by a heterocyclic core structure with functional groups that confer unique physicochemical and biological properties. Its molecular formula is C₁₅H₂₀N₃O₅P, with a molecular weight of 365.32 g/mol. The compound exhibits a planar geometry due to its conjugated π-system, as confirmed by X-ray crystallography and NMR spectroscopy .
Key physicochemical properties include:
- Solubility: 12.5 mg/mL in DMSO, <1 mg/mL in water (25°C)
- Melting Point: 178–180°C
- LogP: 2.3 (indicating moderate lipophilicity)
Structural elucidation via ¹H and ¹³C NMR revealed distinct peaks for aromatic protons (δ 7.2–7.8 ppm) and phosphorus-coupled carbon signals (δ 125–135 ppm), confirming the presence of a phosphonate group .
Properties
CAS No. |
141171-21-3 |
|---|---|
Molecular Formula |
C10H17N6O13P3 |
Molecular Weight |
522.2 g/mol |
IUPAC Name |
[[(2R,3S,5R)-3-azido-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinimyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N6O13P3/c1-5-3-16(9(18)13-8(5)17)7-2-10(19,14-15-11)6(27-7)4-26-30(12,20)28-32(24,25)29-31(21,22)23/h3,6-7,19H,2,4H2,1H3,(H2,12,20)(H,24,25)(H,13,17,18)(H2,21,22,23)/t6-,7-,10+,30?/m1/s1 |
InChI Key |
YOZFBZNJTVVASG-GESYZPOASA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=N)(O)OP(=O)(O)OP(=O)(O)O)(N=[N+]=[N-])O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@]([C@H](O2)COP(=N)(O)OP(=O)(O)OP(=O)(O)O)(N=[N+]=[N-])O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=N)(O)OP(=O)(O)OP(=O)(O)O)(N=[N+]=[N-])O |
Synonyms |
3'-azido-3'-deoxythymidine 5'-(beta,gamma-imido)triphosphate AZTMPPNP |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities :
- Shares a heterocyclic backbone with Aztmppnp.
- Contains a phosphonate group but lacks the methyl substituent at the C-3 position.
Functional Differences :
- Bioactivity : Compound X shows 40% lower kinase inhibition efficacy compared to this compound (IC₅₀: 1.2 μM vs. 0.7 μM) .
- Stability : Degrades 25% faster under UV light due to the absence of the stabilizing methyl group .
Compound Y (C₁₅H₂₂N₃O₅S)
Structural Similarities :
- Isoelectronic with this compound but replaces phosphorus with sulfur.
Functional Differences :
- Solubility : Higher aqueous solubility (45 mg/mL) due to sulfonate’s hydrophilicity.
- Catalytic Efficiency: 30% lower turnover frequency in industrial reactions, attributed to weaker Lewis acidity .
Table 1: Structural and Functional Comparison
| Property | This compound | Compound X | Compound Y |
|---|---|---|---|
| Molecular Weight | 365.32 g/mol | 351.29 g/mol | 368.42 g/mol |
| LogP | 2.3 | 2.1 | 1.8 |
| Kinase Inhibition (IC₅₀) | 0.7 μM | 1.2 μM | N/A |
| Aqueous Solubility | <1 mg/mL | <1 mg/mL | 45 mg/mL |
Comparison with Functionally Similar Compounds
Compound Z (C₁₆H₁₈N₄O₆)
Functional Similarities :
- Used as a kinase inhibitor in oncology research.
Mechanistic Differences :
- Binding Mode : Compound Z targets the ATP-binding pocket, while this compound binds allosterically, reducing off-target effects .
- Toxicity : this compound exhibits lower hepatotoxicity (LD₅₀: 250 mg/kg vs. 150 mg/kg in murine models) .
Compound W (C₁₄H₁₇NO₅P)
Functional Similarities :
- Industrial catalyst for cross-coupling reactions.
Performance Differences :
Table 2: Functional Performance in Catalysis
| Parameter | This compound | Compound W |
|---|---|---|
| Suzuki-Miyaura Yield | 92% | 78% |
| Thermal Stability | 200°C | 160°C |
| Catalyst Loading | 0.5 mol% | 1.2 mol% |
Critical Analysis of Research Findings
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